2-Quinolinecarboxamide, N-2-thiazolyl-
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Overview
Description
N-(Thiazol-2-yl)quinoline-2-carboxamide: is a heterocyclic compound that features both a thiazole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Thiazol-2-yl)quinoline-2-carboxamide typically involves the condensation of a quinoline derivative with a thiazole derivative. One common method includes the reaction of 2-aminothiazole with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of N-(Thiazol-2-yl)quinoline-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(Thiazol-2-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced thiazole or quinoline derivatives.
Substitution: Formation of substituted thiazole or quinoline derivatives.
Scientific Research Applications
N-(Thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(Thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(Quinolin-8-yl)quinoline-2-carboxamide
- 2-(Thiazol-4-yl)quinoline
- Thiazoloquinoline derivatives
Uniqueness: N-(Thiazol-2-yl)quinoline-2-carboxamide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
313687-86-4 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-12(16-13-14-7-8-18-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H,(H,14,16,17) |
InChI Key |
BZFYMVNNVFSVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=CS3 |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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